4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one
Description
4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one is a pyrrol-2-one derivative characterized by a furan-2-carbonyl moiety at position 4, a hydroxyl group at position 3, a 2-phenylethyl substituent at position 1, and a pyridin-3-yl group at position 3.
Properties
Molecular Formula |
C22H18N2O4 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
3-(furan-2-carbonyl)-4-hydroxy-1-(2-phenylethyl)-2-pyridin-3-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H18N2O4/c25-20(17-9-5-13-28-17)18-19(16-8-4-11-23-14-16)24(22(27)21(18)26)12-10-15-6-2-1-3-7-15/h1-9,11,13-14,19,26H,10,12H2 |
InChI Key |
POGSBIMVYXWKSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CO3)C4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan-2-ylcarbonyl precursor, followed by the introduction of the hydroxyl group and the phenylethyl group through a series of substitution and addition reactions. The final step involves the formation of the pyrrol-2-one ring through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the furan ring can be reduced to an alcohol.
Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl group in the furan ring yields an alcohol.
Scientific Research Applications
4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Mechanism of Action
The mechanism of action of 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 2-phenylethyl group in the target compound likely increases lipophilicity compared to analogs with methoxypropyl () or hydroxypropyl () substituents. This property may influence membrane permeability and bioavailability.
- Melting Points : Analogs with aromatic substituents (e.g., diphenyl in , a) exhibit higher melting points (138–140°C) compared to aliphatic-substituted derivatives (128–130°C in ), reflecting crystal packing efficiency.
Biological Activity
The compound 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one is a member of the pyrrolone class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C_{25}H_{23}N_{O}_{6} with a molecular weight of approximately 433.46 g/mol. The compound features a unique structure that includes a furan carbonyl group and a pyridine moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H23NO6 |
| Molecular Weight | 433.46 g/mol |
| IUPAC Name | 4-(furan-2-ylcarbonyl)-3-hydroxy-1-(2-phenylethyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
| Lipinski's Druglikeness | Satisfies Rule of Five |
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrrolones have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through pathways such as the mitochondrial pathway and caspase activation.
A study by Zhang et al. (2022) indicated that related pyrrolone derivatives exhibited IC50 values in the low micromolar range against human colon cancer cell lines (HCT116), suggesting potential for further development as anticancer agents .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Pyridine rings are often associated with antibacterial activity. Research has indicated that related compounds demonstrate efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
In vitro assays have shown that similar pyrrolone derivatives can inhibit bacterial growth, potentially through disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .
Neuroprotective Effects
The neuroprotective potential of pyrrolones has been explored in the context of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar scaffolds have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients. This inhibition can enhance cholinergic neurotransmission and improve memory function.
Case Study 1: Anticancer Efficacy
In a recent study, a series of pyrrolone derivatives were synthesized and screened for anticancer activity against various human cancer cell lines. The results indicated that modifications on the phenyl and furan rings significantly affected cytotoxicity levels. The most active derivative showed an IC50 value of 15 µM against HCT116 cells .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of related pyrrolones against Staphylococcus aureus and Escherichia coli. The results revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL, indicating strong antibacterial activity .
Q & A
Q. Methodological Insight :
- Key Step : Base-assisted cyclization (e.g., using KOH or NaOEt) in ethanol or THF at 60–80°C for 6–12 hours.
- Substituent Effects : Electron-withdrawing groups (e.g., nitro, chloro) on aromatic rings slow down cyclization but improve product stability .
How can conflicting NMR data for structurally similar pyrrol-2-one derivatives be resolved?
Advanced Research Question
Discrepancies in and NMR signals (e.g., overlapping peaks for hydroxy or carbonyl groups) are common due to tautomerism or dynamic exchange.
Resolution Strategies :
- Variable Temperature NMR : To identify tautomeric forms (e.g., enol-keto equilibrium) by observing peak splitting at low temperatures .
- 2D NMR Techniques : HSQC and HMBC to correlate protons with carbons, resolving ambiguities in the pyridine or furan ring assignments .
- Comparative Analysis : Cross-reference with structurally characterized analogs (e.g., 4-benzoyl derivatives in or 18).
What purification methods are optimal for isolating this compound, given its polarity and functional groups?
Basic Research Question
Purification relies on solubility differences and functional group interactions:
- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (1:3 to 2:1) for polar hydroxyl and carbonyl groups .
- Recrystallization : Ethanol or methanol as solvents, leveraging hydrogen-bonding interactions to isolate crystalline products (melting points: 138–265°C observed in analogs) .
- HPLC : For resolving enantiomers (if chiral centers exist), though not explicitly documented in evidence.
How can reaction yields be improved when introducing the pyridin-3-yl group?
Advanced Research Question
The pyridine ring’s basicity and steric hindrance may reduce nucleophilic substitution efficiency.
Optimization Approaches :
- Catalysis : Use Lewis acids (e.g., ZnCl) to activate the pyridine ring for coupling reactions .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >60% .
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
What spectroscopic techniques are critical for confirming the stereochemistry of the 3-hydroxy group?
Advanced Research Question
The 3-hydroxy group’s configuration impacts biological activity and stability.
Analytical Workflow :
- IR Spectroscopy : Confirm O–H stretching (~3200 cm) and hydrogen-bonding patterns .
- X-ray Crystallography : Definitive proof of stereochemistry, as seen in analogs like 5-(4-chlorophenyl)-substituted pyrrol-2-ones .
- Circular Dichroism (CD) : For chiral centers, if present, though not directly reported in evidence.
How do structural modifications (e.g., furan vs. thiophene substitution) alter biological activity?
Advanced Research Question
and suggest that heterocyclic substituents influence target binding (e.g., kinase inhibition or antimicrobial activity).
Case Study :
- Furan vs. Thiophene : Furan’s oxygen atom enhances hydrogen-bonding with biological targets, while thiophene’s sulfur may improve lipophilicity .
- Pyridine Position : Pyridin-3-yl vs. pyridin-2-yl alters π-π stacking in enzyme active sites .
What computational methods are suitable for predicting the compound’s reactivity and stability?
Advanced Research Question
Methodological Recommendations :
- DFT Calculations : To model tautomerization energetics and reaction transition states (e.g., B3LYP/6-31G* level) .
- Molecular Dynamics (MD) : Simulate solvation effects on stability in aqueous or DMSO environments .
- QSAR Models : Correlate substituent electronic parameters (Hammett constants) with experimental bioactivity data .
How can degradation products be identified under accelerated stability testing conditions?
Advanced Research Question
Protocol :
- Forced Degradation : Expose the compound to heat (40–60°C), UV light, or acidic/alkaline hydrolysis.
- LC-MS/MS : Identify degradation products (e.g., cleavage of the furan ring or oxidation of hydroxyl groups) .
- Kinetic Analysis : Plot degradation rates to estimate shelf-life under varying conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
